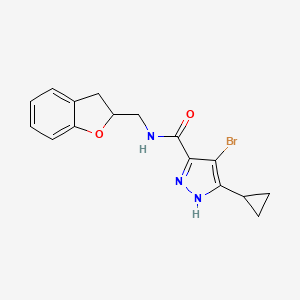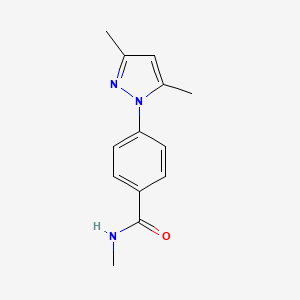![molecular formula C14H19N5O3S B7535150 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells.
Mecanismo De Acción
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and enhance the immune response against cancer cells. It has also been shown to reduce the levels of inflammatory cytokines that are associated with cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and application of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. One area of interest is the combination of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide with other cancer treatments, such as immunotherapy or targeted therapy. Another potential direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. Additionally, further research is needed to fully understand the mechanisms of action of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide and its potential applications in different types of cancer.
Métodos De Síntesis
The synthesis of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is a complex process that involves several steps. The first step is the preparation of 2-[(tert-butylsulfanyl)methyl]aniline, which is then reacted with 1,2,4-triazole-3-carboxylic acid to yield the intermediate compound. This intermediate is then further reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-7-5-4-6-10(12)8-15-13(20)11-9-16-19-17-11/h4-7,9,18H,8H2,1-3H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBDKZBHUZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)

![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)